

# Application Notes and Protocols: Ociperlimab and Anti-PD-1 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ocipumaltib |           |
| Cat. No.:            | B15607502   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ociperlimab (BGB-A1217) is an investigational humanized monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), a co-inhibitory immune checkpoint receptor.[1][2][3] TIGIT is expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[3][4] Its engagement with ligands such as CD155 (PVR) on tumor cells suppresses the anti-tumor immune response. [1][5] The combination of an anti-TIGIT antibody like ociperlimab with an anti-Programmed Death 1 (PD-1) antibody, such as tislelizumab, is based on preclinical and clinical evidence suggesting a synergistic effect in overcoming tumor-induced immune suppression.[6][7][8] This document provides an overview of the mechanism of action, clinical data, and relevant experimental protocols for the study of ociperlimab in combination with anti-PD-1 therapy.

# Mechanism of Action: Dual Blockade of TIGIT and PD-1

The TIGIT and PD-1 pathways are distinct, non-redundant inhibitory checkpoints that suppress T-cell and NK cell function. TIGIT competes with the co-stimulatory receptor CD226 for binding to CD155, thereby delivering an inhibitory signal.[1][8] The PD-1 receptor, upon binding its ligand PD-L1 on tumor cells, also inhibits T-cell activation.[8] Preclinical studies have shown that TIGIT and PD-1 are often co-expressed on tumor-infiltrating lymphocytes, and that dual



blockade can lead to enhanced immune cell activation and more potent anti-tumor activity than targeting either pathway alone.[6][8]

Ociperlimab is designed to block the TIGIT-CD155 interaction with high affinity and specificity. [3][4][6] As an Fc-competent IgG1 antibody, it may also contribute to the depletion of TIGIT-expressing regulatory T cells (Tregs) through antibody-dependent cellular cytotoxicity (ADCC). [3][9] Combining ociperlimab with an anti-PD-1 antibody like tislelizumab aims to release two key brakes on the anti-tumor immune response, potentially restoring T-cell function and improving clinical outcomes.[8][10]





Click to download full resolution via product page

**Caption:** Dual blockade of TIGIT and PD-1 pathways to enhance T-cell activation.

## **Clinical Application & Data**

The combination of ociperlimab and the anti-PD-1 antibody tislelizumab has been evaluated in several clinical trials across different cancer types.

**Key Clinical Trials Overview** 

| Trial<br>Identifier                   | Phase | Cancer<br>Type                                          | Treatment<br>Arms                                                       | Key<br>Objective                                                           | Status     |
|---------------------------------------|-------|---------------------------------------------------------|-------------------------------------------------------------------------|----------------------------------------------------------------------------|------------|
| AdvanTIG-<br>105<br>(NCT040478<br>62) | 1/1b  | Advanced<br>Solid Tumors<br>(incl. NSCLC<br>cohort)     | Ociperlimab +<br>Tislelizumab                                           | Assess safety, tolerability, and preliminary anti-tumor activity.[2][11]   | Ongoing    |
| AdvanTIG-<br>302<br>(NCT047469<br>24) | 3     | PD-L1-high<br>Metastatic<br>NSCLC (1L)                  | Ociperlimab + Tislelizumab vs. Pembrolizum ab vs. Tislelizumab          | Compare efficacy (OS, PFS) of the combination vs. standard of care.[7][12] | Terminated |
| AdvanTIG-<br>204<br>(NCT049525<br>97) | 2     | Limited-Stage<br>Small Cell<br>Lung Cancer<br>(LS-SCLC) | A: Ociperlimab + Tislelizumab + cCRTB: Tislelizumab + cCRTC: cCRT alone | Compare PFS for experimental arms vs. control.[13]                         | Completed  |

Note on AdvanTIG-302: In 2025, the Phase 3 AdvanTIG-302 trial was discontinued following a futility analysis, which indicated the study was unlikely to meet its primary endpoint of overall survival.[15] No new safety signals were identified.[15]



## Efficacy Data: AdvanTIG-105 (NSCLC Cohort)

Data from the dose-expansion cohort in treatment-naïve, PD-L1-positive metastatic non-small cell lung cancer (NSCLC) showed promising anti-tumor activity.[11][16]

| Efficacy Endpoint           | All Patients (n=39) | PD-L1 TC 1-49%<br>(n=25) | PD-L1 TC ≥50%<br>(n=14) |
|-----------------------------|---------------------|--------------------------|-------------------------|
| Unconfirmed ORR<br>(95% CI) | 53.8% (37.2-69.9)   | 44.0% (24.4-65.1)        | 71.4% (41.9-91.6)       |
| Disease Control Rate (DCR)  | 89.7%               | 88.0%                    | 92.9%                   |
| Median PFS (95% CI)         | 5.4 months (4.2-NE) | 5.2 months               | 5.6 months              |

ORR: Overall Response Rate; PFS: Progression-Free Survival; TC: Tumor Cell; NE: Not Evaluable. Data presented at the 2022 IASLC World Conference on Lung Cancer.[11]

## Safety Data: AdvanTIG-105 (NSCLC Cohort)

The combination of ociperlimab and tislelizumab demonstrated an acceptable safety profile, with most adverse events being low-grade.[11][16][17]

| Adverse Event (AE)<br>Category   | Any Grade     | Grade ≥3      |
|----------------------------------|---------------|---------------|
| Treatment-Emergent AEs (TEAEs)   | 95.0% (38/40) | 27.5% (11/40) |
| Treatment-Related AEs<br>(TRAEs) | 77.5% (31/40) | 10.0% (4/40)  |
| Serious AEs                      | 25.0% (10/40) | -             |
| AEs leading to discontinuation   | 7.5% (3/40)   | -             |

Most common TEAEs included decreased appetite, rash, anemia, nausea, and dyspnea.[17]



## Efficacy Data: AdvanTIG-204 (LS-SCLC)

In this Phase 2 study, adding immunotherapy to concurrent chemoradiotherapy (cCRT) showed a trend for improved outcomes, but adding ociperlimab to tislelizumab did not appear to provide additional benefit.[13][18]

| Efficacy Endpoint                | Arm A (Oci + Tis +<br>cCRT) (n=41) | Arm B (Tis + cCRT)<br>(n=42) | Arm C (cCRT<br>alone) (n=43) |
|----------------------------------|------------------------------------|------------------------------|------------------------------|
| Median PFS (95% CI)              | 12.6 months (8.7-NE)               | 13.2 months (8.5-NE)         | 9.5 months (8.3-14.4)        |
| Objective Response<br>Rate (ORR) | Numerically Higher                 | Numerically Higher           | -                            |
| Complete Response<br>(CR) Rate   | 7.3%                               | 9.5%                         | Numerically Lower            |

Oci: Ociperlimab; Tis: Tislelizumab; cCRT: Concurrent Chemoradiotherapy.[13]

## Experimental Protocols Protocol 1. Clinical Trial Posic

## Protocol 1: Clinical Trial Design for Combination Therapy

This protocol outlines a general framework for a clinical study evaluating ociperlimab and an anti-PD-1 antibody.

#### 1. Primary Objectives:

- To evaluate the efficacy (e.g., Overall Survival, Progression-Free Survival) of ociperlimab plus an anti-PD-1 antibody compared to a control arm.[7]
- To assess the safety and tolerability of the combination therapy.[2][7]

#### 2. Key Endpoints:

 Primary: Overall Survival (OS) and/or Progression-Free Survival (PFS) assessed by an Independent Review Committee (IRC) per RECIST v1.1.[7]



- Secondary: Overall Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), safety profile, and patient-reported outcomes.[7][11]
- Exploratory: Association of biomarkers (e.g., PD-L1, TIGIT expression) with clinical outcomes.[19]
- 3. Patient Selection Criteria (Illustrative):
- Inclusion: Histologically confirmed unresectable or metastatic solid tumor, measurable disease per RECIST v1.1, specified PD-L1 expression status (e.g., ≥50%), ECOG performance status of 0 or 1.[7][20]
- Exclusion: Prior therapy with anti-TIGIT or anti-PD-1/PD-L1 agents, known oncogenic driver mutations (e.g., EGFR/ALK in NSCLC), active autoimmune disease.[7][21]
- 4. Dosing and Administration:
- Ociperlimab: 900 mg administered intravenously (IV).[11][16]
- Tislelizumab (or other anti-PD-1): 200 mg administered IV.[11][16]
- Schedule: Both agents administered sequentially every 3 weeks (Q3W) until disease progression or unacceptable toxicity.[2][11][16]





Click to download full resolution via product page

Caption: Generalized workflow for a randomized clinical trial of combination therapy.



# Protocol 2: Assessment of Tumor Response (RECIST 1.1)

- 1. Principle: The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is a standardized method to measure tumor burden and define objective response.
- 2. Methodology:
- Baseline Assessment: Identify and measure "target lesions" (up to 5 total, max 2 per organ)
  and note "non-target lesions" at baseline using imaging (CT or MRI). The sum of the longest
  diameters (SLD) of all target lesions is calculated.
- Follow-up Assessment: Repeat imaging at predefined intervals (e.g., every 6-9 weeks).
- Response Classification:
  - Complete Response (CR): Disappearance of all target lesions.
  - Partial Response (PR): At least a 30% decrease in the SLD of target lesions compared to baseline.
  - Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the smallest sum recorded, or the appearance of new lesions.
  - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

## **Protocol 3: Biomarker Analysis - Immune Cell Profiling**

- 1. Principle: To characterize the pharmacodynamic effects of the combination therapy on peripheral immune cell populations.[22]
- 2. Sample Collection:
- Collect peripheral blood in appropriate anticoagulant tubes (e.g., EDTA or CPT) at baseline and at specified time points post-treatment (e.g., Cycle 1 Day 8, Cycle 2 Day 1).[22]
- 3. Methodology (Flow Cytometry):

## Methodological & Application





- Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation.
- Perform surface staining using a panel of fluorescently-conjugated antibodies to identify key immune subsets. A typical panel might include:
  - T-Cells: CD3, CD4, CD8
  - Regulatory T-Cells (Tregs): CD3, CD4, CD25, FoxP3
  - Checkpoint Expression: TIGIT, PD-1
- Acquire data on a multi-color flow cytometer.
- Analyze data using appropriate software to quantify changes in cell populations (e.g., decrease in peripheral Tregs) and receptor occupancy post-treatment.[22]
- 4. Methodology (Cytokine Analysis):
- · Isolate plasma from blood samples.
- Use multiplex immunoassays (e.g., Meso Scale Discovery panels) to measure the concentration of key pro-inflammatory cytokines and chemokines, such as IFN- $\gamma$  and TNF- $\alpha$ , to assess immune activation.[22]





Click to download full resolution via product page

**Caption:** Logical flow of the mechanism of action for dual blockade therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits
   Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models [frontiersin.org]
- 10. beonemedinfo.com [beonemedinfo.com]
- 11. onclive.com [onclive.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. targetedonc.com [targetedonc.com]
- 17. beonemedinfo.com [beonemedinfo.com]
- 18. AdvanTIG-204: A Phase 2, Randomized, Open-Label Study of Ociperlimab Plus Tislelizumab and Concurrent Chemoradiotherapy Versus Tislelizumab and Concurrent







Chemotherapy Versus Concurrent Chemoradiotherapy in First-Line Limited-Stage SCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. beonemedinfo.com [beonemedinfo.com]
- 22. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Ociperlimab and Anti-PD-1 Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607502#ociperlimab-combination-therapy-with-anti-pd-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com